molecular formula C22H19FN2O3S B10829382 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate

3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate

Cat. No.: B10829382
M. Wt: 410.5 g/mol
InChI Key: RBEJZHCKYYHFGC-UHFFFAOYSA-N
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Description

  • Reactants: 4-Fluorophenylmethyl imidazo[2,1-b][1,3]thiazole, chromen-2-one.
  • Conditions: Acid catalyst (e.g., p-toluenesulfonic acid) in toluene.
  • Product: 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one.
  • Step 4: Formation of Hydrate

    • Reactants: 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one, water.
    • Conditions: Ambient temperature.
    • Product: 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate typically involves multi-step organic reactions The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a fluorophenyl group

    • Step 1: Synthesis of Imidazo[2,1-b][1,3]thiazole Core

      • Reactants: Thiourea, acetone, and 3,5-difluorobenzoyl bromide.
      • Conditions: Reflux in ethanol.
      • Product: Imidazo[2,1-b][1,3]thiazole derivative.
    • Step 2: Functionalization with Fluorophenyl Group

      • Reactants: Imidazo[2,1-b][1,3]thiazole derivative, 4-fluorobenzyl bromide.
      • Conditions: Base (e.g., potassium carbonate) in DMF.
      • Product: 4-Fluorophenylmethyl imidazo[2,1-b][1,3]thiazole.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one moiety.

      Reduction: Reduction reactions can occur at the imidazo[2,1-b][1,3]thiazole core.

      Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

      Reduction: Sodium borohydride (NaBH₄) in methanol.

      Substitution: Sodium hydride (NaH) in DMF.

    Major Products

      Oxidation: Oxidized derivatives of the chromen-2-one moiety.

      Reduction: Reduced derivatives of the imidazo[2,1-b][1,3]thiazole core.

      Substitution: Substituted derivatives of the fluorophenyl group.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

    Medicine

    In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anticancer, antimicrobial, or anti-inflammatory activities, making it a promising lead compound for pharmaceutical development.

    Industry

    In industry, the compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Mechanism of Action

    The mechanism of action of 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Molecular Targets and Pathways

      Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.

      Receptors: It may bind to receptors, altering signal transduction pathways and affecting cellular responses.

    Comparison with Similar Compounds

    Similar Compounds

      Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

      Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced biological activity and stability.

      Chromen-2-one derivatives: These compounds are known for their diverse pharmacological properties.

    Uniqueness

    The uniqueness of 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate lies in its combination of three distinct moieties, each contributing to its overall biological and chemical properties

    Properties

    Molecular Formula

    C22H19FN2O3S

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate

    InChI

    InChI=1S/C21H13FN2O2S.CH4.H2O/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;;/h1-8,10-12H,9H2;1H4;1H2

    InChI Key

    RBEJZHCKYYHFGC-UHFFFAOYSA-N

    Canonical SMILES

    C.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F.O

    Origin of Product

    United States

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